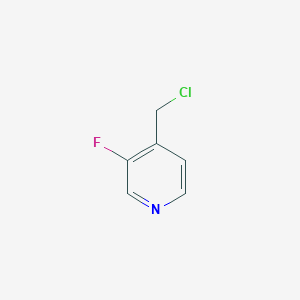

4-(Chloromethyl)-3-fluoropyridine

説明

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. sigmaaldrich.comgoogle.com Their unique electronic properties, arising from the electronegative nitrogen atom, render them versatile scaffolds in various chemical transformations. sigmaaldrich.com Pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. agropages.com In medicinal chemistry, the pyridine motif is a common feature in a wide array of drugs, contributing to their biological activity and pharmacokinetic profiles. The nitrogen atom can act as a hydrogen bond acceptor, influencing drug-receptor interactions. Furthermore, the pyridine ring can be readily functionalized, allowing for the synthesis of diverse molecular architectures with tailored properties. sigmaaldrich.com

Overview of Fluorinated and Chloromethylated Heterocycles

The incorporation of fluorine into heterocyclic compounds has a profound impact on their properties. The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing its reactivity, pKa, and metabolic stability. nih.govnih.gov Fluorinated heterocycles are of particular interest in drug discovery, as the introduction of fluorine can enhance binding affinity to target proteins and improve pharmacokinetic parameters. nih.gov

Similarly, the chloromethyl group (-CH2Cl) is a valuable functional handle in organic synthesis. It serves as a reactive electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of various substituents, making chloromethylated heterocycles versatile intermediates for the construction of more complex molecules. The reactivity of the chloromethyl group provides a convenient route for creating new carbon-carbon and carbon-heteroatom bonds.

Research Context and Synthetic Relevance of 4-(Chloromethyl)-3-fluoropyridine

4-(Chloromethyl)-3-fluoropyridine emerges as a molecule of significant interest at the intersection of pyridine chemistry and halogenation strategies. This compound combines the structural features of a pyridine ring, a fluorine atom, and a chloromethyl group, each contributing to its unique reactivity and synthetic potential. The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, while the chloromethyl group at the 4-position provides a reactive site for further functionalization.

This trifunctional scaffold is a valuable building block for the synthesis of a variety of more complex molecules. Its utility is particularly notable in the preparation of substituted pyridines, which are key components in numerous biologically active compounds. Research into 4-(Chloromethyl)-3-fluoropyridine and its derivatives is driven by the continuous demand for novel chemical entities in the pharmaceutical and agrochemical industries.

Physicochemical Properties of 4-(Chloromethyl)-3-fluoropyridine

The unique combination of a pyridine ring, a fluorine atom, and a chloromethyl group imparts distinct physicochemical properties to 4-(Chloromethyl)-3-fluoropyridine. These properties are crucial in determining its reactivity, handling, and potential applications. The hydrochloride salt of this compound is also a common form used in synthesis. sigmaaldrich.combiosynth.com

| Property | Value | Source |

| Molecular Formula | C6H5ClFN | uni.lu |

| Molecular Weight | 145.56 g/mol | uni.lu |

| Appearance | Not specified, likely a liquid or solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Soluble in many organic solvents. | pipzine-chem.com |

| CAS Number | 1060809-41-7 |

Table 1: Physicochemical Properties of 4-(Chloromethyl)-3-fluoropyridine

| Property | Value | Source |

| Molecular Formula | C6H6Cl2FN | biosynth.com |

| Molecular Weight | 182.02 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Storage | Inert atmosphere, 2-8°C | sigmaaldrich.com |

| CAS Number | 1357351-91-7 | biosynth.com |

Table 2: Physicochemical Properties of 4-(Chloromethyl)-3-fluoropyridine Hydrochloride

Synthesis and Reactivity

The synthesis of 4-(Chloromethyl)-3-fluoropyridine typically involves the chlorination of a suitable precursor, such as 3-fluoro-4-methylpyridine (B1330668). The reactivity of the resulting compound is dominated by the electrophilic nature of the chloromethyl group.

Synthesis of 4-(Chloromethyl)-3-fluoropyridine

A common synthetic route to 4-(chloromethyl)-3-fluoropyridine involves the radical chlorination of 3-fluoro-4-methylpyridine. This reaction is typically carried out using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator. The reaction selectively chlorinates the methyl group to afford the desired product.

Reaction Scheme:

A general scheme for the synthesis of 4-(chloromethyl)-3-fluoropyridine from 3-fluoro-4-methylpyridine.

Chemical Reactivity and Functional Group Transformations

The primary mode of reactivity for 4-(chloromethyl)-3-fluoropyridine is nucleophilic substitution at the chloromethyl carbon. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate.

Nucleophilic Substitution Reactions: The chlorine atom in the chloromethyl group is a good leaving group, readily displaced by various nucleophiles. This includes amines, alcohols, thiols, and carbanions, leading to the formation of new C-N, C-O, C-S, and C-C bonds, respectively. These reactions are fundamental to the use of 4-(chloromethyl)-3-fluoropyridine as a building block in the synthesis of more complex molecules. youtube.com

Spectroscopic Data

The structural characterization of 4-(Chloromethyl)-3-fluoropyridine is accomplished through various spectroscopic techniques.

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the chloromethyl protons. | chemicalbook.comchemicalbook.com |

| ¹³C NMR | Resonances for the five pyridine ring carbons and the chloromethyl carbon. | |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | chemicalbook.comnist.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, C-F, and C-Cl bonds. | youtube.com |

Table 3: Spectroscopic Data for 4-(Chloromethyl)-3-fluoropyridine

Applications in Organic Synthesis

The synthetic utility of 4-(Chloromethyl)-3-fluoropyridine lies in its role as a versatile building block for the construction of more complex molecular architectures, particularly those with applications in medicinal and agrochemical research.

Role as a Building Block in Medicinal Chemistry

The 3-fluoro-4-pyridyl moiety is a structural component found in a number of biologically active compounds. The ability to introduce this fragment into a molecule via 4-(chloromethyl)-3-fluoropyridine makes it a valuable tool for medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity, while the pyridine nitrogen can participate in crucial hydrogen bonding interactions with biological targets.

Utility in the Synthesis of Agrochemicals

Pyridine-based compounds are also prevalent in the agrochemical industry, exhibiting a range of activities including insecticidal, herbicidal, and fungicidal properties. agropages.com The structural features of 4-(chloromethyl)-3-fluoropyridine make it an attractive starting material for the synthesis of novel agrochemicals with potentially improved efficacy and environmental profiles.

Structure

3D Structure

特性

IUPAC Name |

4-(chloromethyl)-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVYIGBZCTUZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloromethyl 3 Fluoropyridine

Strategies for Regioselective Introduction of Halogen Atoms on the Pyridine (B92270) Core

The inherent electronic properties of the pyridine ring, specifically its electron-deficient nature, present challenges for direct electrophilic substitution reactions, often requiring harsh conditions. nih.govnih.govuoanbar.edu.iq Consequently, a variety of sophisticated methods have been developed to achieve regioselective halogenation.

Electrophilic Fluorination Approaches for Pyridine Rings

Direct fluorination of the pyridine ring is a key step in the synthesis of fluoropyridine derivatives. Electrophilic fluorination reagents provide a source of "F+" that can react with the electron-rich positions of the pyridine ring. wikipedia.orgwikipedia.org

N-fluoropyridinium salts are a class of electrophilic fluorinating agents that have proven effective in the fluorination of a wide range of organic compounds, including pyridine derivatives. wikipedia.orgwikipedia.orgnih.govrsc.orgnih.gov The reactivity of these reagents can be fine-tuned by altering the substituents on the pyridine ring, thereby controlling their fluorinating power. nih.govorgsyn.org For instance, the fluorinating power of N-fluoropyridinium salts increases with the presence of electron-withdrawing groups on the pyridine ring. nih.gov

A general method for preparing N-fluoropyridinium triflates involves the direct fluorination of the corresponding pyridine with a fluorine gas mixture in the presence of a suitable salt. nih.govorgsyn.org These reagents, such as N-fluoropyridinium triflate ([C5H5NF]O3SCF3), are often stable, crystalline solids. wikipedia.orgorgsyn.org Other related and widely used reagents include Selectfluor, which is also an N-fluorinated salt. wikipedia.org The fluorination of pyridines can also be achieved using silver(II) fluoride (B91410) (AgF2), which offers high site-selectivity for the C-H bond adjacent to the nitrogen atom. orgsyn.orgnih.gov

Table 1: Common N-Fluoropyridinium-based Reagents and Their Characteristics

| Reagent Name | Chemical Formula | Key Features |

| N-Fluoropyridinium triflate | [C5H5NF]O3SCF3 | Stable, crystalline solid; reactivity can be tuned by substituents. wikipedia.orgorgsyn.org |

| Selectfluor | C7H14B2ClF2N2 | A highly effective and specific fluorinating agent. rsc.org |

| N,N′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate) | C10H8F2N22 | Highly reactive with a high effective fluorine content. rsc.org |

| Silver(II) fluoride | AgF2 | Commercially available; provides high site-selectivity for fluorination adjacent to nitrogen. orgsyn.orgnih.gov |

The Balz-Schiemann reaction is a classic and widely used method for introducing a fluorine atom onto an aromatic ring, including the pyridine nucleus. nii.ac.jpnih.govwikipedia.orgnumberanalytics.com The reaction involves the diazotization of a primary aromatic amine, in this case, an aminopyridine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoropyridine. nii.ac.jpnih.govwikipedia.orgacs.org

The process begins with the formation of a diazonium salt from an aminopyridine using a diazotizing agent like sodium nitrite (B80452) in the presence of an acid, typically tetrafluoroboric acid (HBF4). nii.ac.jpwikipedia.org The resulting diazonium tetrafluoroborate is then isolated and heated, which causes it to decompose, releasing nitrogen gas and boron trifluoride, and leaving the desired fluoropyridine. nih.govwikipedia.org While this method is effective, it can be limited by the need to handle potentially unstable diazonium salts. nii.ac.jp Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−), which can lead to improved yields for certain substrates. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluoropyridine Scaffolds

Nucleophilic aromatic substitution (SNA) presents another important pathway for the synthesis of fluoropyridines. nih.govscispace.comresearchgate.netnih.gov In this approach, a leaving group on the pyridine ring, such as a chloro or nitro group, is displaced by a fluoride ion. nih.govscispace.comnih.gov The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. scispace.comresearchgate.net

The rate of SNAr reactions is often faster for fluoropyridines compared to their chloro- or bromo-analogs due to the high electronegativity of fluorine. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov Common fluoride sources for these reactions include cesium fluoride (CsF) and potassium fluoride (KF). nih.govchemicalbook.com The choice of solvent is also crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often being employed. nih.gov

Directed Halogenation Techniques for Pyridine Derivatives

To overcome the inherent lack of reactivity and achieve regioselectivity in the halogenation of pyridines, directed halogenation techniques are employed. These methods often involve the use of a directing group to guide the halogen to a specific position on the pyridine ring. nih.govnih.govacs.orgacs.org

One common strategy is directed ortho-metalation, where a directing group facilitates deprotonation at the adjacent ortho position by a strong base, followed by quenching with an electrophilic halogen source. nih.gov Another approach involves the use of specifically designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by a halide nucleophile. nih.govacs.orgchemrxiv.org This method has proven effective for the late-stage halogenation of complex molecules. acs.orgchemrxiv.org

Methodologies for Introducing the Chloromethyl Moiety

The introduction of a chloromethyl group onto the 3-fluoro-substituted pyridine ring is the final key step in the synthesis of 4-(chloromethyl)-3-fluoropyridine. This transformation can be achieved through several synthetic routes.

One common approach involves the conversion of a hydroxymethyl group to a chloromethyl group using a chlorinating agent. mdpi.comorientjchem.org The precursor, 3-fluoro-4-(hydroxymethyl)pyridine, can be synthesized through various methods, including the reduction of the corresponding carboxylic acid or ester. The subsequent chlorination can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). mdpi.comgoogle.comgoogle.com

Another strategy involves the direct chloromethylation of the pyridine ring. However, Friedel-Crafts type reactions are generally not effective on the electron-deficient pyridine ring. uoanbar.edu.iq Therefore, alternative methods are often required. For instance, a pre-existing methyl group at the 4-position can be subjected to free-radical chlorination. nih.gov Alternatively, formylation followed by reduction and chlorination can be employed.

Table 2: Reagents for Chloromethylation

| Reagent | Function |

| Thionyl chloride (SOCl2) | Chlorinating agent for converting hydroxymethyl groups. mdpi.comgoogle.comgoogle.com |

| Phosphorus oxychloride (POCl3) | Chlorinating agent. google.comgoogle.com |

| Cyanuric chloride | A milder alternative to thionyl chloride for chlorination. mdpi.com |

| Trichloroisocyanuric acid (TCCA) | A safe and efficient chlorinating agent. orientjchem.org |

Functionalization of Methyl Pyridine Precursors (e.g., 4-Methylpyridine)

A common strategy for synthesizing substituted pyridines involves the functionalization of readily available methylpyridine (picoline) precursors. In the case of 4-(chloromethyl)-3-fluoropyridine, the synthesis can commence from 4-methylpyridine (B42270) or, more directly, from 3-fluoro-4-methylpyridine (B1330668). The process involves two key transformations: fluorination of the pyridine ring and subsequent chlorination of the methyl group.

The introduction of a trifluoromethyl group into a pyridine ring, a related transformation, often involves the chlorination and subsequent fluorination of a picoline precursor. nih.gov For the target molecule, a direct C-H fluorination of a suitable pyridine derivative could be employed, followed by functionalization of the methyl group. The development of C-H functionalization techniques offers a more direct and sustainable approach to creating these complex molecules. rsc.org

A plausible pathway starting from 3-fluoro-4-methylpyridine would involve the radical or electrophilic chlorination of the methyl group. This transformation is a standard procedure in organic synthesis.

Table 1: Functionalization Steps from Methyl Pyridine Precursors

| Step | Precursor | Reagents/Conditions | Product |

|---|---|---|---|

| Fluorination | 4-Methylpyridine | Electrophilic/Nucleophilic Fluorinating Agent | 3-Fluoro-4-methylpyridine |

Derivation from Pyridine N-Oxides

The use of pyridine N-oxides is a powerful strategy for the synthesis of substituted pyridines, particularly for introducing substituents at positions that are otherwise difficult to functionalize. acs.org The N-oxide group activates the pyridine ring for nucleophilic substitution and can direct incoming groups to specific positions.

For the synthesis of meta-substituted fluoropyridines, direct fluorination of a pyridine N-oxide has proven effective. rsc.orgnih.gov For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds readily to form 3-fluoro-4-nitropyridine (B80604) N-oxide. rsc.orgnih.gov This intermediate can then be further manipulated. A potential route to 4-(chloromethyl)-3-fluoropyridine could involve starting with 4-methyl-3-nitropyridine (B1297851) N-oxide, followed by nucleophilic fluorination to displace the nitro group, reduction of the N-oxide, and finally, chlorination of the methyl group.

The activation provided by the N-oxide functionality facilitates nucleophilic aromatic substitution, making it a valuable tool for constructing highly functionalized pyridine rings. google.com The synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide, an intermediate for the drug Pantoprazole, is achieved through the oxidation of the corresponding pyridine with hydrogen peroxide, demonstrating the industrial relevance of this approach. patsnap.comgoogle.com

Table 2: Synthetic Route via Pyridine N-Oxide

| Starting Material | Key Steps | Intermediate(s) | Final Product |

|---|

Selective Chlorination Reactions (e.g., using Thionyl Chloride)

A crucial step in many synthetic pathways towards 4-(chloromethyl)-3-fluoropyridine is the selective chlorination of a precursor such as 3-fluoro-4-(hydroxymethyl)pyridine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

The reaction of an alcohol with thionyl chloride proceeds via a chlorosulfite intermediate, which then collapses to form the alkyl chloride, sulfur dioxide, and hydrogen chloride. Pyridine is often added to the reaction mixture to neutralize the HCl produced. The treatment of pyridine methanols with chlorinating agents is a well-established method. researchgate.net For instance, the synthesis of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride can be achieved by treating the corresponding hydroxymethyl derivative with triphosgene. google.com This highlights that various chlorinating agents can be employed for this type of transformation.

Table 3: Chlorination of 3-Fluoro-4-(hydroxymethyl)pyridine

| Reagent | Conditions | Advantages |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Often with a base like pyridine or triethylamine (B128534) | Readily available, gaseous byproducts are easily removed |

| Tosyl Chloride (TsCl) | Can lead to chlorination instead of tosylation in some pyridine methanols researchgate.net | Mild conditions |

Integrated Synthetic Pathways for 4-(Chloromethyl)-3-fluoropyridine Construction

The construction of 4-(chloromethyl)-3-fluoropyridine often involves multi-step sequences that integrate various synthetic methodologies to build the target molecule from simple, commercially available starting materials.

Multi-Step Approaches from Readily Available Precursors

A common strategy involves the modification of functional groups on a pre-existing pyridine ring. For example, a synthesis could start from isonicotinic acid methyl ester. This precursor can be nitrated, followed by a nucleophilic aromatic substitution to replace the nitro group with a fluorine atom, yielding methyl 3-fluoropyridine-4-carboxylate. researchgate.netnih.gov This key intermediate can then be reduced to the corresponding alcohol, 3-fluoro-4-(hydroxymethyl)pyridine, which is subsequently chlorinated to afford the final product.

Another approach could begin with 3-bromo-4-nitropyridine N-oxide. This compound can undergo nucleophilic fluorination, followed by catalytic hydrogenation to reduce both the nitro group and the N-oxide, yielding 3-fluoro-4-aminopyridine. rsc.orgnih.gov The amino group could then be converted to the chloromethyl group through a Sandmeyer-type reaction or other functional group interconversions, although this would be a more complex route.

Assembly of the Pyridine Ring with Pre-functionalized Building Blocks

An alternative to modifying an existing pyridine ring is to construct the ring itself from acyclic precursors that already contain the necessary functionalities. This approach allows for a high degree of control over the substitution pattern of the final product.

For instance, methods exist for the synthesis of 3-fluoropyridines via the Rh(III)-catalyzed C–H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov By carefully selecting the substituents on the oxime and alkyne starting materials, it is possible to construct a pyridine ring with the desired 3-fluoro-4-substituted pattern. Similarly, the synthesis of trifluoromethyl-substituted pyridones has been achieved through the reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate, demonstrating the principle of using fluorinated building blocks. rsc.org The assembly of pyridines from trifluoromethyl-containing synthons is a key strategy in agrochemical synthesis. nih.gov

Table 4: Pyridine Ring Assembly Strategy

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| α-Fluoro-α,β-unsaturated oxime | Alkyne | Rh(III) catalyst nih.gov | Multi-substituted 3-fluoropyridines |

Emerging Synthetic Technologies in 4-(Chloromethyl)-3-fluoropyridine Synthesis

The field of organic synthesis is constantly evolving, with new technologies emerging that offer more efficient, selective, and sustainable routes to complex molecules. While not yet specifically reported for 4-(chloromethyl)-3-fluoropyridine, several emerging technologies hold significant promise for its synthesis.

C–H Functionalization: Direct C–H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials. rsc.org The development of catalysts for the selective fluorination or chloromethylation of C–H bonds on the pyridine ring could provide a much more direct and atom-economical synthesis of the target compound.

Flow Chemistry: Microfluidic and flow chemistry techniques offer enhanced control over reaction parameters, improved safety, and the potential for streamlined multi-step syntheses. nih.gov The radiosynthesis of fluorinated compounds has already benefited from microfluidic flow hydrogenation, indicating the potential for this technology in handling hazardous reagents and short-lived isotopes. nih.gov

Organocatalysis and Biocatalysis: The use of small organic molecules or enzymes as catalysts can provide high levels of stereoselectivity and reduce reliance on heavy metals. While current examples focus on other transformations, the development of organocatalysts or enzymes for the key steps in the synthesis of 4-(chloromethyl)-3-fluoropyridine could lead to greener and more efficient processes.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(Chloromethyl)-3-fluoropyridine |

| 4-Methylpyridine |

| 3-Fluoro-4-methylpyridine |

| N-Chlorosuccinimide |

| Thionyl Chloride |

| 3-Fluoro-4-(hydroxymethyl)pyridine |

| Pyridine N-oxide |

| 3-Bromo-4-nitropyridine N-oxide |

| 3-Fluoro-4-nitropyridine N-oxide |

| 4-Methyl-3-nitropyridine |

| 4-Methyl-3-nitropyridine N-oxide |

| 4-Chloro-3-methoxy-2-methylpyridine-N-oxide |

| Pantoprazole |

| Tosyl Chloride |

| Triphosgene |

| 2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride |

| Isonicotinic acid methyl ester |

| Methyl 3-fluoropyridine-4-carboxylate |

| 3-Fluoro-4-aminopyridine |

| α-Fluoro-α,β-unsaturated oxime |

Photoredox-Mediated Approaches for Pyridine Functionalization

Visible-light photoredox catalysis has become a powerful strategy for the functionalization of aliphatic C-H bonds under mild conditions. nih.gov This approach is particularly relevant for the functionalization of electron-deficient heterocycles like pyridine. researchgate.net The general mechanism often involves a Minisci-type reaction, where a photocatalyst, upon absorbing light, initiates a single electron transfer (SET) process to generate a radical species. researchgate.netnih.gov This radical then adds to the protonated pyridine ring, typically at the C2 or C4 position, followed by an oxidation and deprotonation sequence to yield the functionalized product.

A significant advancement in this area is the use of pyridine N-oxides as precursors for hydrogen atom transfer (HAT) agents. nih.govacs.org Upon single-electron oxidation by an excited photoredox catalyst (such as an acridinium (B8443388) salt), the pyridine N-oxide forms an oxygen-centered radical. acs.orgresearchgate.net This radical is a potent HAT agent capable of abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds (BDE ≥ 95 kcal/mol) to generate alkyl radicals. nih.govresearchgate.net These alkyl radicals can then engage in Minisci-type additions to pyridine rings. The reactivity and selectivity of these pyridine N-oxide-based HAT catalysts can be fine-tuned through simple structural modifications. researchgate.net

While a direct, one-step synthesis of 4-(chloromethyl)-3-fluoropyridine using this method is not explicitly detailed in the reviewed literature, the principles form a clear basis for such transformations. For instance, the generation of a chloromethyl radical and its subsequent addition to a 3-fluoropyridine (B146971) scaffold is a theoretically viable pathway. The table below summarizes various photoredox systems used for the functionalization of C-H bonds and heterocycles, illustrating the versatility of this approach.

Table 1: Examples of Photoredox-Mediated Functionalization Systems

| Photocatalyst | Radical Precursor/HAT Agent | Functionalization Type | Substrate | Reference |

|---|---|---|---|---|

| fac-[Ir(ppy)₃] | Triflyl chloride (CF₃SO₂Cl) | Trifluoromethylation | (Hetero)arenes | nih.gov |

| fac-[Ir(ppy)₃] | Tertiary aliphatic amines | C-H Alkylation/Coupling | 2-Chloroazoles | nih.gov |

| Acridinium salt | Pyridine N-oxides | Alkylation, Heteroarylation | Unactivated alkanes | nih.gov |

| Ruthenium complex | N-arylamines with CF₂I group | Cyclization/Fluorination | Iminium ions | nih.gov |

Metal-Catalyzed C-H Functionalization for Pyridine Synthesis

The direct functionalization of pyridine's C-H bonds via transition-metal catalysis presents a highly atom- and step-economical synthetic strategy. rsc.org However, it is a challenging endeavor due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen lone pair to coordinate strongly with metal centers, often poisoning the catalyst. beilstein-journals.orgrsc.org Overcoming these challenges has led to the development of diverse and sophisticated catalytic systems capable of achieving remarkable regioselectivity. rsc.org

Various transition metals, including palladium, rhodium, iridium, copper, and nickel, have been employed to catalyze the alkylation, arylation, and alkenylation of pyridine C-H bonds. beilstein-journals.orgnih.gov A key strategy to control the position of functionalization is the use of directing groups. These groups are installed on the pyridine or a tethered substrate and coordinate to the metal catalyst, guiding it to a specific C-H bond, most commonly the ortho-position. rsc.org

More advanced methods have emerged to target the traditionally less accessible meta and para positions.

Meta-Selective Functionalization : One approach involves designing a U-shaped template that bridges the pyridine nitrogen and the meta-C-H bond, allowing a palladium catalyst to perform the desired activation. acs.org Another strategy utilizes dearomatization-rearomatization sequences, where pyridines are converted into more reactive intermediates like oxazino pyridines, enabling copper-catalyzed meta-C-H arylation. researchgate.net

Para-Selective Functionalization : By switching to acidic conditions, the same oxazino pyridine intermediates can undergo a highly selective para-functionalization through Minisci-type radical alkylation or ionic pathways on the corresponding pyridinium (B92312) salt. nih.gov

C3-Selective Functionalization : A directive nickel catalyst featuring a bifunctional ligand with an aluminum-binding sidearm has been developed. nih.gov This system recruits and orients the pyridine substrate, overriding the intrinsic electronic bias to achieve C3-alkenylation. nih.gov

These methodologies highlight the high level of control now possible in pyridine synthesis, providing pathways to complex substitution patterns like that of 4-(chloromethyl)-3-fluoropyridine. The following table summarizes representative catalytic systems and their achieved regioselectivity.

Table 2: Metal-Catalyzed Pyridine C-H Functionalization

| Metal Catalyst | Directing Group/Ligand | Selectivity | Functionalization | Reference |

|---|---|---|---|---|

| Palladium(II) | 1,10-Phenanthroline | C3-Selective | Olefination | acs.org |

| Rhodium-Al | Heterobimetallic Catalyst | C2-Monoalkylation | Alkylation with alkenes | nih.gov |

| Copper(I) | N/A (via oxazino pyridine intermediate) | meta-Selective | Arylation | researchgate.net |

| Nickel(0) | Bifunctional NHC-Al ligand | C3-Selective | Alkenylation | nih.gov |

| Palladium(II) | Pyridine-based template | meta-Selective | Olefination | acs.org |

Continuous Flow Synthesis Applications for Halogenated Pyridines

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering significant advantages in safety, efficiency, reproducibility, and scalability over traditional batch methods. sci-hub.seacs.org These benefits are particularly pronounced in the synthesis of halogenated heterocycles, which often involves hazardous reagents, highly exothermic reactions, or unstable intermediates. rsc.org

The key advantages of flow reactors, such as superior heat and mass transfer, precise control over residence time and temperature, and the ability to handle gas-liquid mixtures safely, make them ideal for halogenation reactions. rsc.orgrsc.org

Enhanced Safety and Selectivity : Reactions using highly toxic and reactive reagents like elemental fluorine (F₂) or chlorine (Cl₂) gas can be performed more safely and with greater control in a microreactor. rsc.org The high surface-area-to-volume ratio allows for efficient dissipation of heat, preventing runaway reactions and improving selectivity by minimizing side products. rsc.org A continuous flow process for the direct fluorination of dicarbonyl compounds followed by cyclization with hydrazines has been successfully used to produce 4-fluoropyrazole derivatives. nih.gov

Handling Unstable Intermediates : Flow chemistry enables the generation and immediate use of highly reactive intermediates that would decompose under batch conditions. For example, the lithiation of dihalogenated pyridines can be precisely controlled in a flow reactor; by tuning the temperature and residence time, the lithiated species can either be trapped with an electrophile or induced to undergo a "halogen dance" to afford different isomers, a level of control unattainable in batch reactions. rsc.org

Telescoped Synthesis : Flow systems allow for the "telescoping" of multiple synthetic steps into a single, continuous process without the need to isolate and purify intermediates. uc.pt This has been demonstrated in the Bohlmann–Rahtz pyridine synthesis, where Michael addition and cyclodehydration can be performed in one continuous operation to yield trisubstituted pyridines. beilstein-journals.orgresearchgate.netnih.gov This approach significantly improves efficiency and reduces waste. vcu.edu

The application of flow technology provides a robust and sustainable platform for the synthesis of halogenated pyridines, including complex targets like 4-(chloromethyl)-3-fluoropyridine.

Table 3: Examples of Halogenated and Pyridine Synthesis in Continuous Flow

| Reaction Type | Key Features | Product Type | Reference |

|---|---|---|---|

| Direct Fluorination | Gas/liquid flow with F₂ gas; sequential reaction | 4-Fluoropyrazoles | nih.gov |

| Bohlmann–Rahtz Synthesis | Microwave flow reactor; Brønsted acid catalyst | Trisubstituted Pyridines | beilstein-journals.orgresearchgate.net |

| Lithiation/Halogen Dance | Precise temperature and residence time control | Divergent functionalization of dihalopyridines | rsc.org |

| Deoxyfluorination | Use of DAST in a microreactor | Fluorinated carbonyls | durham.ac.uk |

Chemical Reactivity and Transformation Pathways of 4 Chloromethyl 3 Fluoropyridine

Reactivity of the Chloromethyl Moiety

The chloromethyl group in 4-(chloromethyl)-3-fluoropyridine is a primary site for a variety of chemical transformations due to the lability of the carbon-chlorine bond, which is activated by the adjacent pyridine (B92270) ring.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group is highly susceptible to nucleophilic substitution reactions (SN2), where the chloride ion serves as a good leaving group. This reactivity is analogous to that of benzyl (B1604629) chloride, enhanced by the ability of the pyridine ring to stabilize the transition state. A range of nucleophiles can displace the chloride, leading to a diverse array of 4-substituted-3-fluoropyridine derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions on (Chloromethyl)pyridine Analogs

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Ammonia, primary/secondary amines | 4-(Aminomethyl)-3-fluoropyridines |

| Alkoxides | Sodium methoxide | 4-(Methoxymethyl)-3-fluoropyridines |

| Thiolates | Sodium thiophenoxide | 4-(Phenylthiomethyl)-3-fluoropyridines |

These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base to neutralize the generated hydrochloric acid. The presence of the fluorine atom at the 3-position can influence the reaction rate through its inductive electron-withdrawing effect, potentially making the chloromethyl carbon slightly more electrophilic.

Formation of Quaternary Pyridinium (B92312) Salts

The nitrogen atom of the pyridine ring in 4-(chloromethyl)-3-fluoropyridine can act as a nucleophile, reacting with suitable alkylating agents to form quaternary pyridinium salts. However, a more common and relevant reaction involving the chloromethyl group is its ability to act as an electrophile in the quaternization of other tertiary amines or pyridines. google.com For instance, reaction with a tertiary amine like triethylamine (B128534) would yield the corresponding quaternary ammonium (B1175870) salt.

A universal method for the preparation of monoquaternary pyridinium salts involves mixing a pyridine derivative with an alkyl halide in a suitable solvent and refluxing the mixture. chemicalbook.com For example, pyridine can be reacted with 1-bromoalkanes in dry ethanol. chemicalbook.com

Table 2: Synthesis of Quaternary Pyridinium Salts

| Pyridine Derivative | Electrophile | Solvent | Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | 1-Bromoalkanes | Dry Ethanol | Reflux | Varies | chemicalbook.com |

| Pyridine-4-aldoxime | 1,3-Diiodopropane | Acetone | Microwave | 98 | nih.gov |

Reductive and Oxidative Transformations of the Chloromethyl Group

The chloromethyl group can undergo both reduction and oxidation to yield other functional groups at the 4-position of the pyridine ring.

Reductive Transformations: Catalytic hydrogenation is a common method for the reduction of a chloromethyl group to a methyl group. This transformation can be achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction proceeds via hydrogenolysis of the carbon-chlorine bond.

Alternatively, the reduction of the corresponding quaternary pyridinium salt can be employed. A rhodium complex dimer, [Cp*RhCl2]2, catalyzed transfer hydrogenation of N-benzyl-2-methylpyridinium bromide using a formic acid/triethylamine (HCOOH-Et3N) mixture efficiently yields the corresponding reduced piperidine (B6355638). researchgate.net

Oxidative Transformations: The chloromethyl group can be oxidized to the corresponding aldehyde (pyridine-4-carboxaldehyde) or carboxylic acid (isonicotinic acid). google.com Direct oxidation can be challenging; however, a two-step process involving initial hydrolysis of the chloride to a hydroxymethyl group, followed by oxidation, is a common strategy. The resulting 4-(hydroxymethyl)-3-fluoropyridine can then be oxidized to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). chemicalbook.com Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or by employing methods like the Pinnick oxidation on the intermediate aldehyde. google.comchadsprep.com

A reported method for the synthesis of 4-(chloromethyl)pyridine (B78701) hydrochloride involves the oxidation of 4-methylpyridine (B42270) to isonicotinic acid using potassium permanganate, followed by esterification, reduction to 4-pyridinemethanol, and subsequent reaction with thionyl chloride. google.com

Radical Reactions Involving the Chloromethyl Group

The chloromethyl group can participate in free radical reactions. For instance, further halogenation at the benzylic position can occur under radical conditions, initiated by UV light or a radical initiator. mdpi.com This could lead to the formation of 4-(dichloromethyl)-3-fluoropyridine or 4-(trichloromethyl)-3-fluoropyridine. The selectivity of these reactions can be influenced by the choice of halogenating agent, with bromination generally showing higher selectivity than chlorination for the substitution of benzylic hydrogens. youtube.commasterorganicchemistry.comyoutube.com

The mechanism for radical halogenation involves three main steps: initiation, propagation, and termination. mdpi.com

Table 3: Steps in Radical Halogenation

| Step | Description |

|---|---|

| Initiation | Homolytic cleavage of the halogen molecule (e.g., Cl2) by heat or UV light to form halogen radicals. |

| Propagation | A halogen radical abstracts a hydrogen atom from the chloromethyl group, forming a pyridinylmethyl radical and HX. This radical then reacts with another halogen molecule to form the dihalomethyl product and a new halogen radical. |

Reactivity of the Fluorine Atom

The fluorine atom attached to the pyridine ring at the 3-position is generally unreactive towards nucleophilic attack compared to other halogens in many contexts. However, under specific conditions, it can be displaced through a nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. rsc.org The nitrogen atom in the ring acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.com

In 4-(chloromethyl)-3-fluoropyridine, the fluorine atom is at the 3-position. While substitution at the 3-position is less common than at the 2- or 4-positions, it can occur, especially if the attacking nucleophile is strong and the reaction conditions are forcing. The presence of the chloromethyl group at the 4-position, being weakly electron-withdrawing, may have a modest activating effect on the ring for nucleophilic attack.

Studies on related fluoropyridines show that SNAr reactions can be performed with a variety of nucleophiles, including amines, alkoxides, and thiolates, often requiring elevated temperatures. nih.gov For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion via nucleophilic aromatic substitution, highlighting the feasibility of substitution at the 3-position under suitable electronic activation. nih.gov In another study, the reaction of 3-bromo-4-nitropyridine (B1272033) with tetrabutylammonium (B224687) fluoride (TBAF) resulted in substitution at the 4-position, demonstrating the preference for substitution at the activated para position over the 3-position. nih.gov However, by converting the starting material to its N-oxide derivative, the regioselectivity could be shifted to favor substitution at the 3-position. nih.gov

Table 4: Factors Influencing SNAr on Fluoropyridines

| Factor | Influence |

|---|---|

| Position of Fluorine | Reactivity is generally higher for fluorine at the 2- and 4-positions compared to the 3- and 5-positions. |

| Activating Groups | Electron-withdrawing groups on the pyridine ring increase the rate of SNAr by stabilizing the Meisenheimer complex. |

| Nucleophile Strength | Stronger nucleophiles are generally required for less activated systems or for substitution at less favored positions. |

Ortho-Directed Metalation Strategies Adjacent to Fluorine

The fluorine atom in 3-fluoropyridine (B146971) derivatives can act as a moderate directing group in ortho-metalation reactions. organic-chemistry.org This strategy, known as Directed ortho Metalation (DoM), involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

In the context of 3-fluoropyridine, the fluorine atom, being a Lewis base, can coordinate with the Lewis acidic lithium of the organolithium reagent, facilitating deprotonation at the C-2 or C-4 position. wikipedia.orguwindsor.ca However, the efficiency and regioselectivity of this process can be influenced by the presence of other substituents on the pyridine ring and the specific organolithium reagent used. uwindsor.ca For instance, the use of hindered amide bases like TMPMgCl•LiCl has been shown to effect efficient directed metalation of electron-poor heteroarenes. harvard.edu

While the fluorine atom itself is considered a moderate DMG, its directing ability can be enhanced or overridden by other, stronger DMGs present in the molecule. organic-chemistry.orgbaranlab.org The hierarchy of directing groups has been established through competition experiments, with groups like amides and carbamates often being stronger than halogens. uwindsor.ca

It is important to note that with π-deficient heterocycles like pyridine, a DMG is generally required for successful ortho-lithiation, and nucleophilic attack of the organolithium reagent on the pyridine ring can be a competing reaction. uwindsor.ca The use of bases like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can often mitigate this side reaction. uwindsor.ca

| Reagent/Condition | Description |

| Alkyllithium compounds (e.g., n-BuLi, s-BuLi, t-BuLi) | Commonly used strong bases for deprotonation in DoM reactions. baranlab.org |

| Hindered amide bases (e.g., LDA, LiTMP, TMPMgCl•LiCl) | Often used for pyridine systems to minimize nucleophilic addition. uwindsor.caharvard.edu |

| Directing Metalation Group (DMG) | A functional group that directs deprotonation to the ortho position. Fluorine is a moderate DMG. organic-chemistry.org |

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in 4-(chloromethyl)-3-fluoropyridine is influenced by the electron-withdrawing nature of both the nitrogen atom and the fluorine substituent.

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom, which lowers the electron density of the ring. wikipedia.org This deactivation is further intensified by the presence of the electronegative fluorine atom. Protonation or coordination of a Lewis acid catalyst to the pyridine nitrogen further deactivates the ring towards electrophilic attack. wikipedia.org

Consequently, forcing conditions are often required for electrophilic substitution, and the reaction may proceed with low yield and regioselectivity. The substitution pattern is also influenced by the directing effects of the existing substituents.

The chlorine atom at the 4-position of the pyridine ring provides a handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

In a typical Suzuki-Miyaura coupling, the chloropyridine would undergo oxidative addition to a palladium(0) complex. The resulting palladium(II) species would then undergo transmetalation with an organoboron reagent, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov The reactivity of halopyridines in these couplings can be influenced by the nature of the halogen, with reactivity generally following the trend I > Br > Cl. The specific ligand on the palladium catalyst also plays a crucial role in the efficiency of the reaction. researchgate.net

While the C-Cl bond is the primary site for these reactions, the C-F bond can also participate in cross-coupling, although this typically requires more specialized catalytic systems. mdpi.comresearchgate.net

| Reaction | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. nih.gov |

| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene. |

| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. |

The pyridine ring of 3-fluoropyridine derivatives can be reduced to the corresponding piperidine. This transformation is significant as fluorinated piperidines are valuable motifs in medicinal chemistry. acs.orgnih.gov

Several methods have been developed for the hydrogenation of fluoropyridines. One approach involves a one-pot rhodium-catalyzed dearomatization-hydrogenation process, which allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.govspringernature.comresearchgate.net This method utilizes a rhodium-carbene catalyst in the presence of a boron-containing reducing agent and molecular hydrogen. springernature.com

Another strategy employs heterogeneous palladium-catalyzed hydrogenation. acs.orgnih.gov This method can achieve chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems. acs.orgnih.gov The use of a Brønsted acid can be crucial to protonate the substrate and product, enhancing the catalytic activity. nih.gov For example, the combination of Pd(OH)₂ on carbon with aqueous HCl in methanol (B129727) has proven to be an effective system for the hydrogenation of fluorinated pyridines. nih.gov

It is worth noting that under certain reduction conditions, hydrodefluorination can be a competing side reaction. springernature.com The choice of catalyst and reaction conditions is therefore critical to achieve the desired fluorinated piperidine product. nih.gov

| Method | Catalyst/Reagents | Key Features |

| Rhodium-catalyzed dearomatization-hydrogenation | Rhodium-carbene catalyst, HBpin, H₂ | One-pot, highly diastereoselective formation of all-cis-fluorinated piperidines. nih.govspringernature.comresearchgate.net |

| Heterogeneous palladium-catalyzed hydrogenation | Pd/C, Pd(OH)₂/C, H₂, often with acid | Chemoselective reduction of the pyridine ring. acs.orgnih.gov |

| Samarium diiodide reduction | SmI₂, H₂O | Can reduce pyridine to piperidine under mild conditions, but may cause elimination of other functional groups. clockss.org |

Strategic Applications of 4 Chloromethyl 3 Fluoropyridine in Complex Organic Synthesis

Role as a Key Synthetic Intermediate for Functionalized Pyridine (B92270) Derivatives

4-(Chloromethyl)-3-fluoropyridine serves as a foundational building block for a wide array of functionalized pyridine derivatives. The primary reactive center for initial modifications is the chloromethyl group at the 4-position. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (S_N2) with a diverse range of nucleophiles. This allows for the straightforward introduction of various functional moieties, including amines, alcohols, thiols, and carbanions, thereby creating a new family of substituted pyridines.

The reactivity of the chloromethyl group is a common feature for this class of compounds. For instance, the non-fluorinated analogue, 4-(chloromethyl)pyridine (B78701), is widely used as a synthetic building block where its active chloromethyl group participates in nucleophilic substitution and coupling reactions to construct complex organic molecular structures. pipzine-chem.com This reactivity is preserved in the fluorinated version, providing a reliable method for elaboration.

Furthermore, the pyridine ring itself, activated by the fluorine atom, can be a site for further functionalization. Research on the closely related compound, 4-chloro-3-fluoropyridine (B1587321), has shown that the ring can undergo regioselective functionalization, such as Minisci-type amidomethylation, to introduce substituents at the 2-position. nih.gov This dual reactivity of the chloromethyl group and the pyridine ring makes 4-(chloromethyl)-3-fluoropyridine a highly valuable and versatile intermediate.

Construction of Diverse Heterocyclic Scaffolds Utilizing Pyridine-Based Architectures

The utility of 4-(Chloromethyl)-3-fluoropyridine extends beyond simple functionalization to the construction of more complex, multi-ring heterocyclic systems. By strategically choosing a nucleophile that contains a second reactive site, chemists can initiate a sequence of reactions where an initial substitution at the chloromethyl group is followed by an intramolecular cyclization. This approach opens pathways to fused and bridged heterocyclic scaffolds that are often found in biologically active molecules.

The synthesis of complex heterocyclic systems from functionalized pyridine precursors is a well-established strategy. For example, 3-fluoro-4-iodopyridine, a related dihalogenated pyridine, is a key building block in the synthesis of the antibiotic Eudistomin T and β-carbolines, which have applications in anti-cancer treatments and neuroenhancement. ossila.com The synthesis of Eudistomin T involves a Suzuki coupling followed by lithiation and cyclization to form the final multi-ring structure. ossila.com Similarly, 4-(Chloromethyl)-3-fluoropyridine can be envisioned as a starting point for creating novel polycyclic frameworks by attaching a suitable precursor to the chloromethyl group, which then undergoes a designed cyclization cascade.

Derivatization for Creation of Advanced Molecular Architectures

The derivatization of 4-(Chloromethyl)-3-fluoropyridine provides access to advanced molecular architectures with significant potential in medicinal chemistry. The introduction of fluorine into organic molecules often improves drug-like properties such as metabolic stability and the ability to cross biological barriers. mdpi.com The fluoropyridine motif is therefore a desirable feature in the design of new therapeutic agents.

The creation of complex hybrids by linking the pyridine core to other pharmacologically relevant moieties is a common strategy. For instance, novel hybrids of lophine and various sugars have been synthesized and shown to be potent cholinesterase inhibitors. rsc.org Likewise, structurally diverse indole–1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties. growingscience.com The synthetic versatility of 4-(Chloromethyl)-3-fluoropyridine makes it an ideal starting material for building similar advanced architectures where the fluoropyridine unit is connected to another bioactive scaffold to create novel drug candidates with potentially enhanced efficacy and selectivity.

Contributions to the Synthesis of Specialty Chemicals and Agrochemical Precursors

The pyridine ring is a critical component in many commercial products, including pharmaceuticals and agrochemicals. uni-muenster.deagropages.com Pesticides containing a pyridine moiety are often highly efficient and exhibit low toxicity. agropages.com Derivatives originating from substituted methylpyridines are particularly important in the agrochemical industry. agropages.com

While direct synthesis pathways starting from 4-(Chloromethyl)-3-fluoropyridine are proprietary, its structural motifs are found in crucial agrochemical precursors. For example, 2-chloro-4-trifluoromethyl pyridine, a closely related derivative, is a key intermediate in the production of the insecticide flonicamid (B1672840) and the herbicide aminopyralid. agropages.comnih.gov The synthesis of these precursors often involves multi-step processes of chlorination and fluorination starting from a methylpyridine base. agropages.comnih.gov The presence of the fluoro- and substituted-methyl groups on the pyridine ring is critical for the biological activity of the final products. agropages.com

| Agrochemical | Precursor | Chemical Class/Function |

| Flonicamid | 2-Chloro-4-trifluoromethyl pyridine | Pyridinecarboxamide / Insecticide (Aphicide) |

| Aminopyralid | 2-Chloro-4-trifluoromethyl pyridine | Picolinic Acid / Herbicide |

This table showcases important agrochemicals derived from a precursor structurally related to 4-(Chloromethyl)-3-fluoropyridine.

Exploration in Materials Science for Polymer and Graft Formation

The unique electronic and physical properties conferred by fluorine atoms make fluorinated compounds highly valuable in materials science. pipzine-chem.com The incorporation of fluorinated pyridine derivatives into polymers can enhance properties such as thermal stability, corrosion resistance, and solubility, and can impart unique optical and electrical characteristics. pipzine-chem.compipzine-chem.com

4-(Chloromethyl)-3-fluoropyridine is a promising candidate for the development of new functional materials. The chloromethyl group can serve two primary roles:

Initiator for Polymerization: It can act as an initiation site for certain types of polymerization reactions, allowing the growth of polymer chains directly from the pyridine unit.

Grafting Agent: It can be used to covalently attach, or "graft," the fluoropyridine moiety onto the surface of other materials (e.g., silica, other polymers), thereby modifying the surface properties of the host material.

The use of related pyridine compounds in materials science is well-documented. For example, 4-(chloromethyl)pyridine has been used to prepare specialty functional polymers. pipzine-chem.com In more advanced applications, perfluoropyridine has been employed in cycloaddition reactions to generate polytriazole network materials with excellent thermal resistance, showing decomposition onsets above 450 °C. mdpi.com These examples highlight the significant potential of 4-(Chloromethyl)-3-fluoropyridine as a building block for creating high-performance polymers and advanced functional surfaces.

Mechanistic Investigations of Chemical Processes Involving 4 Chloromethyl 3 Fluoropyridine

Elucidation of Reaction Mechanisms in the Synthesis of 4-(Chloromethyl)-3-fluoropyridine

The synthesis of 4-(Chloromethyl)-3-fluoropyridine is not widely documented in dedicated studies, but its formation can be understood by examining established mechanisms for introducing chloromethyl groups onto aromatic and heteroaromatic rings. A primary plausible route is the chloromethylation of a 3-fluoropyridine (B146971) precursor, likely proceeding via an electrophilic aromatic substitution mechanism.

One of the most common methods for chloromethylation is the Blanc reaction . libretexts.orgwikipedia.org This reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). libretexts.orgwikipedia.org The mechanism is initiated by the activation of formaldehyde.

Step 1: Generation of the Electrophile Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated, significantly increasing the electrophilicity of the carbonyl carbon. Alternatively, coordination with the Lewis acid catalyst (e.g., ZnCl₂) serves the same purpose. This activated species is highly reactive. libretexts.orgyoutube.com Further reaction with HCl can generate a highly electrophilic species, potentially the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org

Step 2: Electrophilic Attack The π-electrons of the 3-fluoropyridine ring attack the electrophilic carbon of the activated formaldehyde derivative. Pyridine (B92270) itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iq This deactivation is further influenced by the fluorine atom at the 3-position. However, the reaction can proceed, with the attack typically directed to positions ortho and para to the activating groups or at available positions in deactivated rings, often requiring vigorous conditions. wikipedia.org The electrophile will attack the C-4 position of the 3-fluoropyridine ring, leading to the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. wikipedia.org

Step 3: Rearomatization A base (such as the chloride ion or water) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the pyridine ring and forming 4-(hydroxymethyl)-3-fluoropyridine. libretexts.orgwikipedia.org

Step 4: Conversion to the Chloride

The resulting benzylic-type alcohol, 4-(hydroxymethyl)-3-fluoropyridine, is then converted to the final product. In the presence of excess HCl and ZnCl₂, the hydroxyl group is protonated to form a good leaving group (H₂O). A subsequent SN2 or SN1 type reaction with a chloride ion displaces the water molecule, yielding 4-(Chloromethyl)-3-fluoropyridine. libretexts.orgyoutube.com

An alternative approach involves multi-step sequences, such as a Friedel-Crafts acylation followed by reduction and chlorination, which can offer better control over regioselectivity. google.com

Mechanistic Studies of Transformation Reactions of 4-(Chloromethyl)-3-fluoropyridine

The 4-(Chloromethyl)-3-fluoropyridine molecule possesses two primary sites for transformation reactions: the chloromethyl group at the C-4 position and the fluorine atom at the C-3 position.

The chloromethyl group is highly susceptible to nucleophilic substitution reactions . The mechanism is typically SN2, where a nucleophile attacks the methylene (B1212753) carbon, displacing the chloride ion in a single, concerted step. The benzylic-like position of the chloromethyl group enhances its reactivity towards nucleophiles. This pathway allows for the introduction of a wide variety of functional groups, such as amines, alkoxides, cyanides, and thiols, by reacting 4-(Chloromethyl)-3-fluoropyridine with the corresponding nucleophile.

The fluorine atom on the pyridine ring can be displaced via nucleophilic aromatic substitution (SNAr) . The SNAr mechanism involves two key steps:

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atom in the pyridine ring, which can delocalize the negative charge.

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group in this context.

The positions most susceptible to nucleophilic attack on the pyridine ring are C-2, C-4, and C-6, due to the effective stabilization of the negative charge in the Meisenheimer complex by the adjacent nitrogen atom. uoanbar.edu.iq While the fluorine is at the C-3 position, its substitution is less favorable than at the C-2 or C-4 positions but can be facilitated by strong electron-withdrawing groups or harsh reaction conditions. rsc.org

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species.

In the synthesis via chloromethylation , the key reactive intermediates are:

Activated Formaldehyde Species: These include protonated formaldehyde (H₂C=OH⁺) or its complex with a Lewis acid.

Chlorocarbenium Ion (ClCH₂⁺): This highly electrophilic cation is a potential intermediate that can be formed from the activated formaldehyde. wikipedia.org

Sigma Complex (Arenium Ion): This is the cationic intermediate formed during the electrophilic attack on the pyridine ring. wikipedia.org Its structure is a resonance-stabilized cyclohexadienyl cation, which is a hallmark of electrophilic aromatic substitution.

4-(Hydroxymethyl)-3-fluoropyridine: This is a stable intermediate that is subsequently converted to the final product. libretexts.org

In the transformation reactions , the primary intermediate is:

Meisenheimer Complex: In SNAr reactions involving the displacement of the fluorine atom, the Meisenheimer complex is the crucial, negatively charged intermediate. rsc.org Its stability dictates the feasibility and regioselectivity of the substitution.

These intermediates are typically studied using spectroscopic techniques under specific reaction conditions or through computational modeling to understand their structure and energy.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic and thermodynamic analyses provide quantitative data on reaction rates and equilibria, offering deeper mechanistic insight.

Substrate Reactivity: The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing fluorine, makes it less reactive than benzene. wikipedia.org Reactions may require higher temperatures or stronger catalysts.

Catalyst Activity: The choice and concentration of the Lewis acid catalyst (e.g., ZnCl₂) are critical for activating the formaldehyde and influencing the reaction kinetics.

For transformation reactions , the kinetics of nucleophilic substitution are of primary interest. In SNAr reactions, the rate is dependent on the nature of the nucleophile, the leaving group, and the solvent.

The table below illustrates the relative reactivity of halogens as leaving groups in nucleophilic aromatic substitution, which is a key kinetic parameter. The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the transition state leading to the Meisenheimer complex, often resulting in a faster reaction compared to other halogens. nih.gov

| Leaving Group | Relative Rate of S | Electronegativity |

| F | ~320 | 3.98 |

| Cl | 1 | 3.16 |

| Br | ~0.8 | 2.96 |

| I | ~0.4 | 2.66 |

| Relative rates are for the reaction of 2-halopyridines with sodium ethoxide (NaOEt) in ethanol. nih.gov |

Thermodynamically, the formation of the chloromethylated product is generally favorable. In transformation reactions, the relative stability of the products versus the reactants determines the position of the equilibrium. For example, in nucleophilic substitution on the chloromethyl group, the formation of a stronger bond between the carbon and the new nucleophile compared to the C-Cl bond contributes to a favorable reaction Gibbs free energy.

Advanced Computational Chemistry Studies on 4 Chloromethyl 3 Fluoropyridine

Theoretical Elucidation of Electronic Structure and Bonding Characteristics

The electronic structure and bonding characteristics of 4-(chloromethyl)-3-fluoropyridine can be thoroughly investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). Methods such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), are standard for optimizing the molecular geometry and calculating various electronic properties. researchgate.net

The introduction of a fluorine atom and a chloromethyl group to the pyridine (B92270) ring is expected to significantly modulate its electronic properties. The high electronegativity of the fluorine atom at the 3-position would induce a strong electron-withdrawing effect, influencing the charge distribution across the aromatic ring. rsc.org This is expected to lower the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.org

Natural Bond Orbital (NBO) analysis would be a key tool to quantify the charge distribution on each atom, describe the hybridization of atomic orbitals, and analyze donor-acceptor interactions between filled and vacant orbitals. For instance, NBO analysis could reveal hyperconjugative interactions between the pyridine ring and the C-Cl bond of the chloromethyl group.

Table 1: Predicted Geometrical and Electronic Parameters for 4-(Chloromethyl)-3-fluoropyridine (Illustrative)

| Parameter | Predicted Value/Characteristic | Computational Method |

| C-F Bond Length | ~1.34 Å | DFT/B3LYP |

| C-Cl Bond Length | ~1.78 Å | DFT/B3LYP |

| Pyridine Ring | Planar, with slight distortions | DFT/B3LYP |

| Dipole Moment | Significant, due to electronegative F, N, and Cl atoms | DFT/B3LYP |

| NBO Charge on N | Negative | NBO Analysis |

| NBO Charge on F | Highly Negative | NBO Analysis |

Note: These values are illustrative and based on typical values for similar fluorinated and chlorinated aromatic compounds.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping the potential energy surface (PES) of chemical reactions involving 4-(chloromethyl)-3-fluoropyridine. This allows for the identification of reaction pathways, intermediates, and, crucially, the high-energy transition states that govern reaction rates.

A primary reaction of interest would be nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. Computational methods can model the reaction pathway for an SN2 reaction with a nucleophile (e.g., hydroxide). Techniques like the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (QST2/QST3) methods are employed to locate the transition state structure. sigmaaldrich.com From the transition state, the activation energy (the energy barrier for the reaction) can be calculated. These calculations can help determine the feasibility of a reaction and predict its kinetics using Transition State Theory (TST). researchgate.netsigmaaldrich.com

Table 2: Illustrative Computational Data for a Hypothetical SN2 Reaction

| Reaction Step | Computational Method | Calculated Parameter | Illustrative Value |

| Reactants | DFT/B3LYP | Relative Energy | 0.0 kcal/mol |

| Transition State | QST3/B3LYP | Activation Energy (ΔG‡) | +20.5 kcal/mol |

| Products | DFT/B3LYP | Reaction Energy (ΔG) | -15.0 kcal/mol |

Note: The table illustrates the type of data obtained from reaction pathway modeling for the reaction of 4-(chloromethyl)-3-fluoropyridine with a generic nucleophile.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of 4-(chloromethyl)-3-fluoropyridine can be predicted using indices derived from its calculated electronic structure. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively. For 4-(chloromethyl)-3-fluoropyridine, the LUMO is expected to have significant density on the chloromethyl group's carbon atom, marking it as a prime site for nucleophilic attack. The HOMO is likely distributed over the pyridine ring.

Other reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity. researchgate.net These parameters help in comparing the reactivity of different sites within the molecule and predicting the regioselectivity of reactions.

Advanced Spectroscopic Property Simulations for Structural and Electronic Analysis

Computational chemistry offers highly accurate methods for simulating spectroscopic properties, which are invaluable for structural confirmation and electronic analysis. Beyond basic identification, advanced simulations can provide deep insights.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. acs.org These predictions are crucial for assigning peaks in complex experimental spectra, especially for a molecule with multiple distinct aromatic protons and carbons like 4-(chloromethyl)-3-fluoropyridine. By comparing calculated and experimental shifts, one can confirm the molecular structure and gain insights into how the electronic environment of each nucleus is affected by the fluorine and chloromethyl substituents. stenutz.eumdpi.com

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (GIAO-DFT) | Hypothetical Experimental Shift |

| C2 | 155.2 | 154.8 |

| C3 | 158.9 (JC-F = 250 Hz) | 158.5 (JC-F = 248 Hz) |

| C4 | 125.6 | 125.1 |

| C5 | 122.8 | 122.5 |

| C6 | 148.3 | 147.9 |

| CH₂Cl | 45.1 | 44.8 |

Note: This table provides an illustrative comparison. The predicted shifts would be calculated and compared against actual experimental data for structural verification.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool used to predict molecular reactivity. anichemllc.com The MEP maps the electrostatic potential onto the electron density surface of a molecule, providing a color-coded guide to its charge distribution.

Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. In 4-(chloromethyl)-3-fluoropyridine, the most negative potential is expected around the pyridine nitrogen atom due to its lone pair of electrons, and to a lesser extent, the fluorine atom. nih.gov These are the most likely sites for protonation or interaction with electrophiles.

Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. A significant positive potential would be predicted on the hydrogen atoms of the chloromethyl group and potentially on the carbon atom of the C-Cl bond, forming a "σ-hole". fu-berlin.deresearchgate.net This analysis visually confirms that the chloromethyl group is a primary site for nucleophilic substitution.

Future Research Directions and Emerging Paradigms in 4 Chloromethyl 3 Fluoropyridine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, and the synthesis of 4-(chloromethyl)-3-fluoropyridine is an area ripe for innovation in this regard. msu.edunih.gov Future research will likely focus on moving away from classical multi-step syntheses, which may involve hazardous reagents and generate significant waste, towards more sustainable and atom-economical alternatives. msu.edudovepress.com

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of atoms from the starting materials into the final product. msu.edu Traditional routes to substituted pyridines can sometimes suffer from poor atom economy due to the use of protecting groups or the generation of stoichiometric byproducts. Future methodologies for synthesizing 4-(chloromethyl)-3-fluoropyridine could explore direct C-H functionalization of simpler pyridine (B92270) precursors, thereby minimizing waste.

Moreover, the development of synthetic routes that utilize renewable feedstocks is a key goal of green chemistry. nih.gov While the direct synthesis of 4-(chloromethyl)-3-fluoropyridine from renewable resources is a long-term challenge, research into more environmentally friendly solvents and reagents for existing synthetic steps is a more immediate and achievable goal. The use of catalytic rather than stoichiometric reagents is another critical aspect of improving the sustainability of synthetic processes. msu.edunih.gov

Exploration of Novel Catalytic Systems for Regio- and Stereoselective Functionalization

The functionalization of the pyridine ring in a regio- and stereoselective manner is a significant challenge in organic synthesis. For a molecule like 4-(chloromethyl)-3-fluoropyridine, with multiple potential reaction sites, the development of novel catalytic systems that can precisely control the position of further substitution is of paramount importance.

While research specifically on 4-(chloromethyl)-3-fluoropyridine is limited, studies on related compounds offer insights into future possibilities. For instance, the regioselective amidomethylation of 4-chloro-3-fluoropyridine (B1587321) has been investigated, demonstrating that both deprotonation-based methods and Minisci-type radical reactions can be employed to achieve substitution at specific positions. nih.gov The use of photoredox catalysis in these transformations highlights a modern approach to generating reactive intermediates under mild conditions, which could be extended to the functionalization of 4-(chloromethyl)-3-fluoropyridine. nih.gov

Future research will likely focus on the development of transition-metal catalysts and organocatalysts that can differentiate between the various C-H bonds of the pyridine ring and the reactive chloromethyl group. Such catalytic systems could enable the introduction of a wide range of functional groups with high precision, avoiding the need for lengthy protecting group strategies. Furthermore, the development of catalysts for the stereoselective functionalization of prochiral derivatives of 4-(chloromethyl)-3-fluoropyridine would open up new avenues for the synthesis of complex, enantioenriched molecules.